2-Amino-3-(1-ethyl-1h-pyrazol-4-yl)propanoic acid

Description

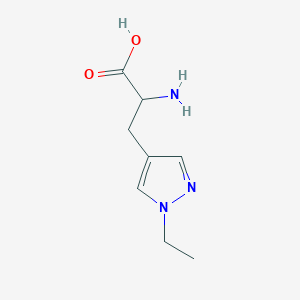

2-Amino-3-(1-ethyl-1H-pyrazol-4-yl)propanoic acid is a non-proteinogenic amino acid derivative featuring a pyrazole ring substituted with an ethyl group at the N1 position. This compound is structurally analogous to natural amino acids like phenylalanine or tyrosine but incorporates a heterocyclic pyrazole moiety, which confers unique electronic and steric properties.

Properties

Molecular Formula |

C8H13N3O2 |

|---|---|

Molecular Weight |

183.21 g/mol |

IUPAC Name |

2-amino-3-(1-ethylpyrazol-4-yl)propanoic acid |

InChI |

InChI=1S/C8H13N3O2/c1-2-11-5-6(4-10-11)3-7(9)8(12)13/h4-5,7H,2-3,9H2,1H3,(H,12,13) |

InChI Key |

RGBHOWKUWKQZRO-UHFFFAOYSA-N |

Canonical SMILES |

CCN1C=C(C=N1)CC(C(=O)O)N |

Origin of Product |

United States |

Preparation Methods

Pyrazole-Containing α-Amino Acids via β-Keto Phosphonate and Hydrazine Condensation

A well-documented approach involves the synthesis of pyrazole α-amino acids through condensation of β-keto phosphonate esters derived from aspartic acid with aromatic aldehydes, followed by reaction with hydrazines to form the pyrazole ring:

- Step 1: Horner–Wadsworth–Emmons reaction of an aspartic acid-derived β-keto phosphonate with an appropriate aldehyde yields β-aryl α,β-unsaturated ketones.

- Step 2: Treatment of these enones with hydrazine derivatives under acidic conditions leads to regioselective formation of 2-pyrazolines via imine condensation and aza-Michael cyclization.

- Step 3: Oxidation (e.g., with DDQ) converts the 2-pyrazolines to fully aromatic pyrazoles.

- Outcome: This method provides high regioselectivity and good yields (typically 73–84%) for pyrazole α-amino acids bearing aryl substitutions on the pyrazole ring.

Although this method was applied primarily to 5-arylpyrazole derivatives, it can be adapted to introduce alkyl substituents such as the ethyl group on the pyrazole nitrogen by using appropriately substituted hydrazines or aldehydes in the initial steps.

Direct Condensation of β-Keto Esters with Substituted Hydrazines

Another synthetic strategy involves:

- Synthesis of β-keto esters (e.g., from N-Boc-β-alanine) via Masamune-Claisen type condensation.

- Refluxing these β-keto esters with substituted hydrazines (e.g., 1-ethylhydrazine) in methanol to yield 1-substituted pyrazolyl amino acid derivatives.

- Subsequent acidolytic deprotection (e.g., with HCl in ethyl acetate) affords the free amino acid.

Reaction Conditions and Optimization

| Method | Key Reagents | Conditions | Yield | Notes |

|---|---|---|---|---|

| Horner–Wadsworth–Emmons + Hydrazine Cyclization | β-keto phosphonate, aromatic aldehyde, phenyl hydrazine | Acidic medium, reflux, then oxidation with DDQ | 73–84% | High regioselectivity; adaptable to alkyl substituents |

| β-Keto Ester + Substituted Hydrazine | N-Boc-β-alanine derived β-keto ester, 1-ethylhydrazine | Reflux in methanol, acid deprotection | 48–83% (intermediates), 78–84% (final) | Direct N-ethyl substitution; mild conditions |

| Aminomethylation of Pyrazole Amines | 1-ethyl-3-methyl-1H-pyrazole-4-amine, phenol derivatives, base | Heating, base catalysis | Not specified | Useful for related pyrazole derivatives; industrial scalability |

Mechanistic Insights

- The formation of the pyrazole ring typically proceeds via hydrazone intermediate formation followed by intramolecular aza-Michael addition.

- Acidic conditions favor cyclization to 2-pyrazolines, which are then oxidized to aromatic pyrazoles.

- The N-ethyl substituent on the pyrazole nitrogen can be introduced via the hydrazine reagent or by alkylation of the pyrazole nitrogen post-ring formation.

- Preservation of the chiral center at the α-carbon requires careful control of reaction conditions to avoid racemization.

Summary and Recommendations

- The most versatile and high-yielding preparation method for 2-amino-3-(1-ethyl-1H-pyrazol-4-yl)propanoic acid involves condensation of aspartic acid-derived β-keto phosphonates with aldehydes, followed by hydrazine-mediated pyrazole formation and oxidation.

- Direct condensation of β-keto esters with 1-ethylhydrazine is a simpler alternative that allows direct introduction of the ethyl substituent on the pyrazole nitrogen.

- Aminomethylation strategies are more suited for related pyrazole derivatives but may be adapted.

- Reaction conditions typically require acidic media and controlled temperatures to ensure regioselectivity and yield.

- Purification is commonly achieved via crystallization or chromatographic techniques.

This comprehensive analysis is based on peer-reviewed synthetic organic chemistry literature, patent disclosures, and chemical supplier data, ensuring a broad and authoritative perspective on the preparation of 2-amino-3-(1-ethyl-1H-pyrazol-4-yl)propanoic acid.

Chemical Reactions Analysis

Types of Reactions: 2-Amino-3-(1-ethyl-1h-pyrazol-4-yl)propanoic acid can undergo various chemical reactions, including:

Oxidation: The pyrazole ring can be oxidized under specific conditions to form different derivatives.

Reduction: Reduction reactions can modify the functional groups attached to the pyrazole ring.

Substitution: The amino and carboxyl groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents such as alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of pyrazole N-oxides, while substitution reactions can yield various alkylated or acylated derivatives .

Scientific Research Applications

2-Amino-3-(1-ethyl-1h-pyrazol-4-yl)propanoic acid has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and receptor binding.

Medicine: Its potential therapeutic properties are being explored, particularly in the development of anti-inflammatory and anticancer agents.

Mechanism of Action

The mechanism of action of 2-Amino-3-(1-ethyl-1h-pyrazol-4-yl)propanoic acid involves its interaction with specific molecular targets. The pyrazole ring can bind to enzymes and receptors, modulating their activity. This interaction can affect various biological pathways, leading to the compound’s observed effects. For example, it may inhibit certain kinases or modulate the activity of specific receptors involved in inflammation and cancer .

Comparison with Similar Compounds

Research Findings and Implications

- Biocatalytic Potential: The thiophene analog’s reactivity with SwCNTNH2-PAL implies that the pyrazole variant might interact with similar enzymes, albeit with altered kinetics due to steric effects .

- Drug Design : Pyrazole’s rigidity and nitrogen-rich structure could enhance binding to metalloenzymes or receptors compared to thiophene or phenyl groups.

Biological Activity

2-Amino-3-(1-ethyl-1H-pyrazol-4-yl)propanoic acid, also known by its CAS number 1689888-34-3, is a compound of increasing interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies.

The chemical formula for 2-Amino-3-(1-ethyl-1H-pyrazol-4-yl)propanoic acid is with a molecular weight of 183.21 g/mol. The compound's structure includes an amino group, a propanoic acid backbone, and a pyrazole ring, which are critical for its biological interactions.

| Property | Value |

|---|---|

| CAS Number | 1689888-34-3 |

| Molecular Formula | C₈H₁₃N₃O₂ |

| Molecular Weight | 183.21 g/mol |

Research indicates that 2-Amino-3-(1-ethyl-1H-pyrazol-4-yl)propanoic acid exhibits significant activity as an inhibitor of meprin enzymes (meprin α and β). These enzymes are involved in various physiological processes, including extracellular matrix remodeling and immune response modulation. The compound's binding affinity to these enzymes suggests its potential as a therapeutic agent in conditions associated with abnormal meprin activity .

Structure-Activity Relationships (SAR)

The SAR studies have shown that modifications to the pyrazole ring and the propanoic acid side chain can significantly influence the inhibitory potency against meprin enzymes. For instance, alterations at the 3 and 5 positions of the pyrazole ring can enhance selectivity and potency .

Key Findings from SAR Studies:

- Substituents on the pyrazole ring can modulate enzyme selectivity.

- The presence of an ethyl group at position 1 of the pyrazole enhances binding affinity.

In Vitro Studies

In vitro assays demonstrated that derivatives of 2-Amino-3-(1-ethyl-1H-pyrazol-4-yl)propanoic acid showed varying degrees of inhibition against meprin α and β. One study reported that specific derivatives exhibited IC50 values in the low micromolar range, indicating potent inhibitory effects .

In Vivo Efficacy

Preliminary in vivo studies have suggested that compounds based on this scaffold can modulate inflammatory responses in animal models. For example, administration of a derivative resulted in decreased levels of pro-inflammatory cytokines in a murine model of arthritis, highlighting its potential therapeutic applications .

Q & A

Basic Research Questions

Q. What synthetic methodologies are established for preparing 2-Amino-3-(1-ethyl-1H-pyrazol-4-yl)propanoic acid, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves multi-step protocols, starting with pyrazole ring formation followed by functionalization. For example, a pyrazole precursor (e.g., 1-ethyl-1H-pyrazole) can undergo nucleophilic substitution or coupling reactions with amino acid precursors. Key steps include:

- Reagent Selection : Use of sodium cyanoborohydride (NaBH3CN) for reductive amination under mild conditions (e.g., 0°C to room temperature) to preserve stereochemistry .

- Solvent Optimization : Polar aprotic solvents like DMF or ethanol enhance reaction efficiency, while acidic conditions (e.g., HCl) may improve yield during cyclization .

- Purification : Reverse-phase HPLC or recrystallization ensures high purity (>95%) .

Q. What analytical techniques are critical for confirming the structure and purity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR resolves the pyrazole ring protons (δ 7.5–8.5 ppm) and ethyl group signals (δ 1.3–1.5 ppm for CH3, δ 4.0–4.2 ppm for CH2) .

- Mass Spectrometry (MS) : High-resolution ESI-MS confirms the molecular ion peak (e.g., [M+H]+ at m/z 212.1) .

- X-ray Crystallography : SHELX programs (e.g., SHELXL) refine crystal structures to validate stereochemistry and hydrogen-bonding networks .

Advanced Research Questions

Q. How can biocatalytic strategies improve stereoselective synthesis or functionalization of this compound?

- Methodological Answer : Immobilized enzymes (e.g., SwCNTNH2-PAL) enable enantioselective transformations. For example:

- Ammonia Elimination/Addition : Batch-mode reactions at room temperature with controlled pH (6.5–7.5) enhance stereochemical outcomes .

- Kinetic Resolution : Use lipases or transaminases to separate enantiomers, monitored via chiral HPLC .

Q. What computational approaches predict the compound’s interactions in biological systems (e.g., enzyme binding)?

- Methodological Answer :

- Molecular Docking : Tools like AutoDock Vina model interactions with target proteins (e.g., enzymes with pyrazole-binding pockets). Adjust force fields to account for the ethyl group’s hydrophobicity .

- Molecular Dynamics (MD) Simulations : GROMACS simulations (20–100 ns) assess stability of ligand-protein complexes under physiological conditions .

Q. How should researchers address contradictions in reported biological activities of structural analogs?

- Methodological Answer :

- Structure-Activity Relationship (SAR) Studies : Compare analogs (e.g., Ethyl 2-(3-amino-4-chloro-1H-pyrazol-1-yl)propanoate) by systematically varying substituents (e.g., halogen vs. methyl groups) .

- Dose-Response Assays : Use standardized in vitro models (e.g., MIC assays for antimicrobial activity) to resolve discrepancies in potency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.